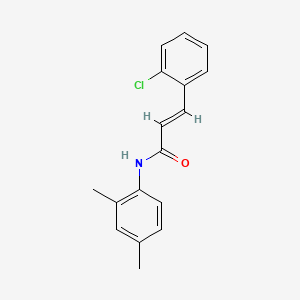

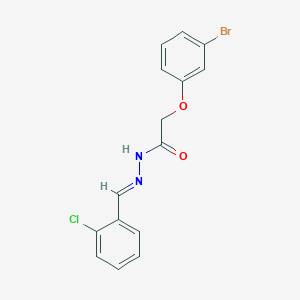

![molecular formula C18H16N2O2S B5548145 1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound and its derivatives have been synthesized through various methods, including the reaction of specific phenyl and methoxyphenyl components with thiazol derivatives. A notable synthesis involves the creation of novel compounds using UV, IR, 1H and 13C NMR, and mass spectrometry for characterization. The density functional theory (DFT) calculation is used for structural optimization and theoretical vibrational spectra interpretation, highlighting the equilibrium geometry and bonding features of such compounds (Shahana & Yardily, 2020).

Molecular Structure Analysis

Molecular structure analysis via DFT calculations, including harmonic vibrational wave numbers and the investigation of structural changes due to electron withdrawing group substitution, provides insights into the molecular architecture. The analysis also involves Mülliken population analysis on atomic charges, HOMO—LUMO energy gap discussions for thermodynamic stability, and reactivity predictions in excited states (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions encompass the formation of novel Schiff bases, with the Gewald synthesis technique being a pivotal method for creating derivatives from the primary compound. These reactions lead to the development of compounds with potential antimicrobial activity, as evidenced by in vitro testing against various bacterial and fungal organisms (Puthran et al., 2019).

Physical Properties Analysis

Physical properties, such as crystal structure and transparency in the visible region, are determined using techniques like single crystal XRD and UV-visible thermal analysis. These methods affirm the compound's stability and structural integrity under different conditions (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties analysis extends to the exploration of potential antibacterial activity through molecular docking studies. These studies aim to understand the interaction between the synthesized compound and bacterial proteins, shedding light on the compound's mechanism of action and efficacy as an antibacterial agent (Shahana & Yardily, 2020).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

This compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. For example, novel Schiff bases were synthesized from related compounds and displayed excellent in vitro antimicrobial activity against various bacterial and fungal organisms, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Antioxidant and Anticancer Activities

Derivatives of the compound have demonstrated significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid in some cases. Additionally, certain derivatives exhibited potent anticancer activity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer research and therapy (Tumosienė et al., 2020).

Synthesis and Molecular Structure Analysis

Research has also focused on the synthesis of novel compounds and the analysis of their molecular structures using various spectroscopic methods and density functional theory calculations. Such studies provide insights into the compounds' structural characteristics and their potential reactivity and stability, which are crucial for their applications in medicinal chemistry and material science (Shahana & Yardily, 2020).

Applications in Organic Synthesis

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are of interest in organic synthesis and pharmaceutical research. Their utility in constructing complex molecules with potential biological activities demonstrates the compound's significance in synthetic organic chemistry (Wu, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12(21)14-4-3-5-15(10-14)19-18-20-17(11-23-18)13-6-8-16(22-2)9-7-13/h3-11H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICVFBLDHUIOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

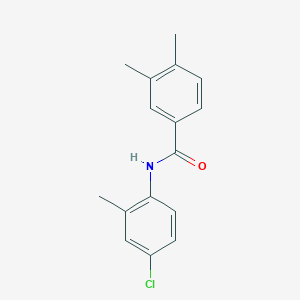

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

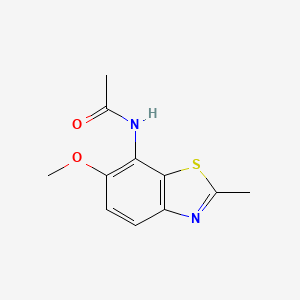

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

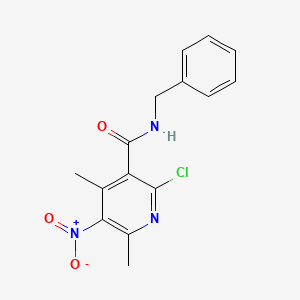

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)